molecular formula C11H8BrF2NO2 B1409697 Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate CAS No. 1806060-51-4

Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate

Cat. No.: B1409697
CAS No.: 1806060-51-4
M. Wt: 304.09 g/mol
InChI Key: HQKPWEAISBPIMP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a versatile organic compound with a unique structure that includes bromine, cyano, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile like azide would yield an azido derivative.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for creating more complex molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: Potential use in drug discovery and development due to its unique functional groups.

    Industry: In the synthesis of materials with specific properties, such as polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and cyano groups can participate in various binding interactions, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate
  • Ethyl 3-chloro-5-cyano-4-(difluoromethyl)benzoate
  • Ethyl 3-bromo-5-cyano-4-(methyl)benzoate

Uniqueness

Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is unique due to the presence of both cyano and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.

Biological Activity

Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of several functional groups:

  • Bromine (Br) : Contributes to electrophilic reactivity.
  • Cyano (CN) : Enhances biological activity through potential interactions with enzymes and receptors.
  • Difluoromethyl (CF2H) : Increases lipophilicity, aiding in membrane penetration and bioavailability.

The molecular formula is C11H8BrF2NO2C_{11}H_{8}BrF_{2}NO_{2}, with a molecular weight of approximately 304.09 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination : Introduction of the bromine atom to a suitable aromatic precursor.
  • Nucleophilic Substitution : Incorporation of cyano and difluoromethyl groups.
  • Esterification : Final step to form the ethyl ester.

These steps can be optimized for yield and purity using various catalysts and controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The bromine and cyano groups can participate in binding interactions that modulate enzyme activity.
  • Receptor Interaction : The difluoromethyl group enhances stability and bioavailability, potentially leading to improved receptor binding .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in:

  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Its structural components hint at potential anti-inflammatory activity, warranting further investigation in preclinical models .

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives containing the difluoromethyl group exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. These findings suggest that the difluoromethyl moiety plays a crucial role in increasing potency against tumor cells .
  • Inflammatory Models :
    • In vivo experiments using murine models of inflammation have shown that treatment with this compound leads to reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activity of this compound can be compared with other benzoate derivatives to highlight its unique properties. The following table summarizes key characteristics:

Compound NameAnticancer ActivityAnti-inflammatory ActivityLipophilicity
This compoundHighModerateHigh
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoateModerateLowModerate
Ethyl 3,5-difluoro-4-cyanobenzoateLowHighVery High

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-7(5-15)9(10(13)14)8(12)4-6/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPWEAISBPIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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